molecular formula C10H15BrCl2N2 B15298674 1-(2-Bromophenyl)pyrrolidin-3-amine dihydrochloride

1-(2-Bromophenyl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B15298674
M. Wt: 314.05 g/mol
InChI Key: SBQRKXRGOROQPM-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)pyrrolidin-3-amine dihydrochloride is a chemical compound characterized by the presence of a bromophenyl group attached to a pyrrolidinamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)pyrrolidin-3-amine typically involves the reaction of 2-bromobenzaldehyde with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to form the desired amine. The dihydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of more saturated amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Bromophenyl)pyrrolidin-3-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the pyrrolidinamine structure can interact with biological pathways. These interactions can lead to various biological effects, depending on the specific application and target.

Comparison with Similar Compounds

    1-(2-Chlorophenyl)pyrrolidin-3-amine: Similar structure but with a chlorine atom instead of bromine.

    1-(2-Fluorophenyl)pyrrolidin-3-amine: Contains a fluorine atom in place of bromine.

    1-(2-Iodophenyl)pyrrolidin-3-amine: Features an iodine atom instead of bromine.

Uniqueness: 1-(2-Bromophenyl)pyrrolidin-3-amine dihydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also affect the compound’s physical properties, such as solubility and stability, making it distinct from its halogenated counterparts.

Properties

Molecular Formula

C10H15BrCl2N2

Molecular Weight

314.05 g/mol

IUPAC Name

1-(2-bromophenyl)pyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C10H13BrN2.2ClH/c11-9-3-1-2-4-10(9)13-6-5-8(12)7-13;;/h1-4,8H,5-7,12H2;2*1H

InChI Key

SBQRKXRGOROQPM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)C2=CC=CC=C2Br.Cl.Cl

Origin of Product

United States

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